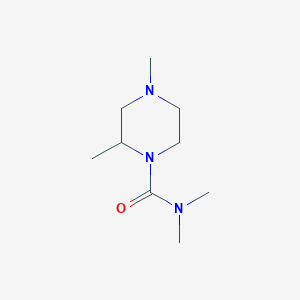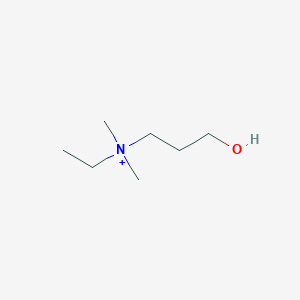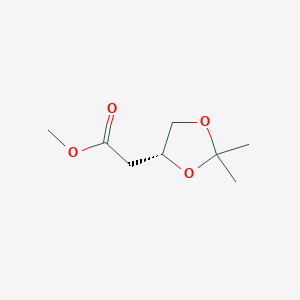
Carbonodithioic acid, O-methyl S-2-propynyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, O-methyl S-2-propynyl ester, also known as Methyl propiolate, is a colorless, flammable liquid with a pungent odor. It is an organic compound that is widely used in the chemical industry for various purposes.
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, O-methyl S-2-propynyl ester is not well understood. However, it is believed to act as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This reaction can lead to the formation of thioesters and amides, respectively.
Efectos Bioquímicos Y Fisiológicos
Carbonodithioic acid, O-methyl S-2-propynyl ester has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have antimicrobial properties and can inhibit the growth of certain bacteria and fungi. It has also been shown to have insecticidal properties and can be used as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Carbonodithioic acid, O-methyl S-2-propynyl ester is its ease of synthesis. It can be easily produced on a large scale and is relatively inexpensive. It is also a versatile reagent that can be used in various organic synthesis reactions. However, its use is limited by its pungent odor and flammability. Special precautions must be taken when handling the compound to ensure safety.
Direcciones Futuras
There are several future directions for Carbonodithioic acid, O-methyl S-2-propynyl ester research. One area of interest is its potential use as a catalyst in organic synthesis reactions. It has been shown to be an effective catalyst in certain reactions and could be further studied for its catalytic properties. Another area of interest is its potential use as a pesticide. Its insecticidal properties could be further studied to develop new, more effective pesticides. Additionally, its antimicrobial properties could be studied for potential use in the development of new antibiotics.
Métodos De Síntesis
Carbonodithioic acid, O-methyl S-2-propynyl ester can be synthesized by reacting carbon disulfide with methanol in the presence of a base such as sodium hydroxide. The resulting product is then treated with propargyl alcohol to obtain Carbonodithioic acid, O-methyl S-2-propynyl ester propiolate. This synthesis method is a simple and efficient way to produce the compound on a large scale.
Aplicaciones Científicas De Investigación
Carbonodithioic acid, O-methyl S-2-propynyl ester has been extensively studied for its potential use as a reagent in organic synthesis. It can be used as a precursor to synthesize various organic compounds such as esters, amides, and thioesters. It has also been used as a reagent in the synthesis of natural products and pharmaceutical compounds.
Propiedades
Número CAS |
123972-87-2 |
|---|---|
Nombre del producto |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Fórmula molecular |
C5H6OS2 |
Peso molecular |
146.2 g/mol |
Nombre IUPAC |
O-methyl prop-2-ynylsulfanylmethanethioate |
InChI |
InChI=1S/C5H6OS2/c1-3-4-8-5(7)6-2/h1H,4H2,2H3 |
Clave InChI |
GYFHRMCHTMWERL-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC#C |
SMILES canónico |
COC(=S)SCC#C |
Sinónimos |
Carbonodithioic acid, O-methyl S-2-propynyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,39,41,43,45,47,49-heptapentoxy-5,10,15,20,25,30,35-heptakis(pentoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38,40,42,44,46,48-heptol](/img/structure/B38619.png)




![7-Methoxyfuro[2,3-C]pyridine](/img/structure/B38637.png)
